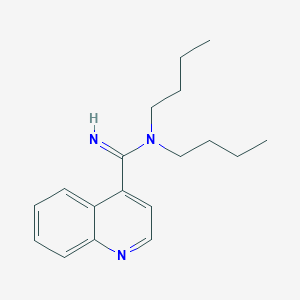![molecular formula C54H110N4O2 B14007059 N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide CAS No. 79692-29-8](/img/structure/B14007059.png)
N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide is a complex organic compound characterized by its long aliphatic chains and multiple diethylamino groups
準備方法
The synthesis of N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of Intermediate Amines: The initial step involves the synthesis of intermediate amines through the reaction of diethylamine with appropriate alkyl halides under basic conditions.
Amide Bond Formation: The intermediate amines are then reacted with hexadecanoyl chloride to form the corresponding amides. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.
Coupling Reaction: The final step involves the coupling of the amide intermediates to form the target compound. This step may require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the amine groups, converting them to corresponding nitro or amide groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the amide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.
科学的研究の応用
N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study the interactions of long-chain amides with biological membranes and proteins.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may be investigated for its effects on various biological targets, including enzymes and receptors.
Industry: In industrial applications, the compound may be used as a surfactant or emulsifying agent due to its amphiphilic nature.
作用機序
The mechanism of action of N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s long aliphatic chains allow it to embed in biological membranes, potentially altering membrane fluidity and affecting the function of membrane-bound proteins. The diethylamino groups may also interact with specific binding sites on enzymes or receptors, modulating their activity.
類似化合物との比較
N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide can be compared with other similar compounds, such as:
N-(5-(diethylamino)pentan-2-yl)-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-4-carboxamide: This compound has a similar diethylamino group but differs in its aromatic quinoline structure and nitrofuran moiety.
2-Pentanone, 5-(diethylamino)-: This compound shares the diethylamino group but has a simpler ketone structure.
The uniqueness of this compound lies in its long aliphatic chains and multiple diethylamino groups, which confer distinct physicochemical properties and potential biological activities.
特性
CAS番号 |
79692-29-8 |
|---|---|
分子式 |
C54H110N4O2 |
分子量 |
847.5 g/mol |
IUPAC名 |
N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide |
InChI |
InChI=1S/C54H110N4O2/c1-9-15-17-19-21-23-25-27-29-31-33-35-37-45-53(59)57(51(7)43-41-47-55(11-3)12-4)49-39-40-50-58(52(8)44-42-48-56(13-5)14-6)54(60)46-38-36-34-32-30-28-26-24-22-20-18-16-10-2/h51-52H,9-50H2,1-8H3 |
InChIキー |
WSGDAVWDRROZKC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)N(CCCCN(C(C)CCCN(CC)CC)C(=O)CCCCCCCCCCCCCCC)C(C)CCCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14006976.png)
![1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine](/img/structure/B14006981.png)
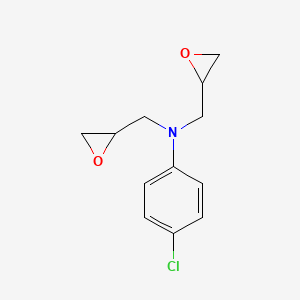
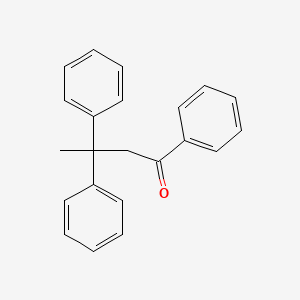


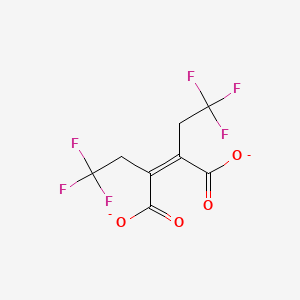

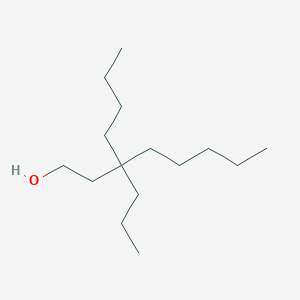
![Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate](/img/structure/B14007003.png)
![N'-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14007007.png)

![3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B14007013.png)
